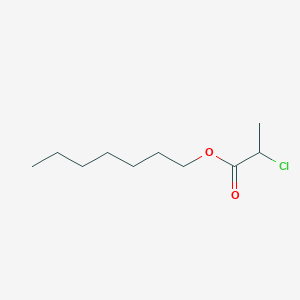![molecular formula C19H26N4O2 B14402690 N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea CAS No. 87653-51-8](/img/structure/B14402690.png)
N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a phenyl group and a hexyl chain. The presence of the urea functional group further enhances its chemical reactivity and potential for forming hydrogen bonds.
Preparation Methods
The synthesis of N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of a substituted hydrazine with a diketone to form the pyridazinone ring. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the hexyl chain is added via a nucleophilic substitution reaction. The final step involves the reaction of the pyridazinone derivative with ethyl isocyanate to form the urea functional group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridazinone ring or the urea functional group.
Hydrolysis: The urea functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea can be compared with other similar compounds, such as:
N-Phenyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea: This compound has a phenyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
N-Ethyl-N’-[6-(6-oxo-3-methylpyridazin-1(6H)-yl)hexyl]urea: The presence of a methyl group instead of a phenyl group can lead to differences in steric and electronic properties.
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: The shorter butyl chain may result in different solubility and bioavailability properties.
Properties
CAS No. |
87653-51-8 |
|---|---|
Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-ethyl-3-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]urea |
InChI |
InChI=1S/C19H26N4O2/c1-2-20-19(25)21-14-8-3-4-9-15-23-18(24)13-12-17(22-23)16-10-6-5-7-11-16/h5-7,10-13H,2-4,8-9,14-15H2,1H3,(H2,20,21,25) |
InChI Key |
BYCWNJZDIQZATE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
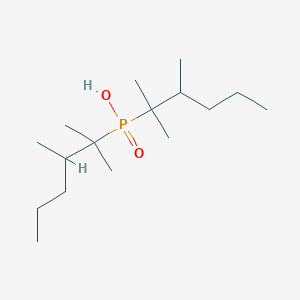
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
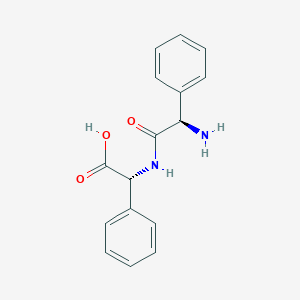
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

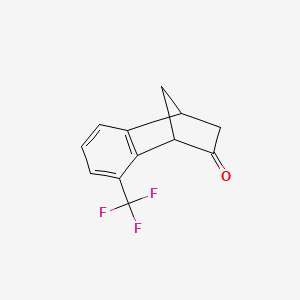
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
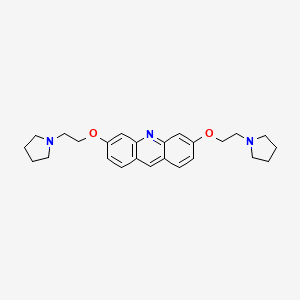
methyl}-1H-imidazole](/img/structure/B14402672.png)

